p-Xylene

Description

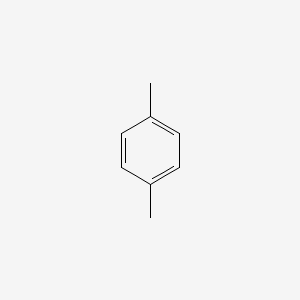

Structure

3D Structure

Properties

IUPAC Name |

1,4-xylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10, Array | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25951-90-0 | |

| Record name | Benzene, 1,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25951-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021868 | |

| Record name | p-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56 °F. (USCG, 1999), Liquid, Colorless solid at low temperature; mp = 13-14 deg C; [Merck Index] Colorless liquid with a sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. [Note: A solid below 56 °F.] | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

280.9 °F at 760 mmHg (NTP, 1992), 138.3 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 138 °C, 281 °F | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

81 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (Closed cup), 27 °C c.c., 81 °F | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble. (NTP, 1992), In water, 1.62X10+2 mg/L at 25 °C, In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C), Miscible in alcohol, ether, acetone, benzene; soluble in chloroform, Solubility in water: none, 0.02% | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86104 at 20 °C/4 °C, Critical density: 2.64 mmol/cu cm; Critical volume: 379.0 cu cm/mol, Relative density (water = 1): 0.86, 0.86 | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 81.1 °F (NTP, 1992), 8.84 [mmHg], 8.84 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 9 mmHg | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless plates or prisms at low temp, Colorless liquid [Note: A solid below 56 degrees F], Color: Saybolt units +30 (research, pure & technical grades) | |

CAS No. |

106-42-3 | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-XYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WAC1O477V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ZE280DE8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

55.9 °F (NTP, 1992), 13.3 °C, 13 °C, 56 °F | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for P Xylene Production

Catalytic Methylation of Toluene (B28343) with Methanol (B129727)

The methylation of toluene with methanol (TMM) over acidic zeolite catalysts presents an attractive alternative for p-xylene (B151628) production, offering a "molecular engineering" approach for targeted conversion using C1 chemical sources like methanol. hep.com.cn This process typically involves the reaction of toluene with methanol over a suitable catalyst, yielding a mixture of xylene isomers (ortho-, meta-, and para-xylene) along with other byproducts such as benzene (B151609) and trimethylbenzenes. hep.com.cntum.de Achieving high selectivity for this compound is paramount due to its higher market demand compared to its isomers, which have similar boiling points, making their separation energy-intensive and costly. hep.com.cntum.deacs.org

Reaction Kinetics and Mechanistic Studies of Toluene Methylation

The methylation of toluene with methanol over acidic zeolites is a complex reaction system involving several competing pathways, including toluene methylation, xylene isomerization, further xylene methylation to trimethylbenzenes, toluene disproportionation to benzene and xylenes (B1142099), and methanol-to-hydrocarbons reactions. tum.de Understanding the reaction kinetics and mechanism is crucial for designing catalysts with enhanced this compound selectivity.

A widely accepted mechanism for toluene methylation over acidic zeolites involves the formation of a methylating species from methanol on a Brønsted acid site. tum.de This methylating species can be a methoxy (B1213986) group or protonated methanol. tum.de Nucleophilic toluene then reacts with this surface methylating species via a carbenium ion-like transition state, forming an alkoxide intermediate. tum.de Subsequent deprotonation of the intermediate releases the xylene product and regenerates the Brønsted acid site, closing the catalytic cycle. tum.de

Studies on the kinetics of toluene methylation over ZSM-5 catalysts have shown linear rate dependencies on aromatic pressure and zero dependence on methanol (or dimethyl ether, a dehydration product of methanol) pressure at low conversions and high methanol:aromatic ratios. acs.org This suggests that the zeolite surface is covered with methanol-derived species, and the reaction rate is determined by the reaction between toluene and these surface species. acs.org Apparent activation energies for toluene alkylation with methanol on H-ZSM-5 have been reported in the range of 47-68 kJ/mol. researchgate.net

Side reactions, such as xylene isomerization, significantly impact this compound selectivity. While o- and this compound are often the primary products of toluene methylation, they can readily isomerize in acidic zeolites, leading to a thermodynamic equilibrium mixture of xylene isomers (approximately 23-24% this compound, 50-51% m-xylene (B151644), and 25-26% o-xylene (B151617) at typical reaction temperatures). tum.demdpi.com

Table 1: Approximate Equilibrium Composition of Xylene Isomers

| Isomer | Approximate Composition (%) |

| This compound | 23-24 |

| m-Xylene | 50-51 |

| o-Xylene | 25-26 |

Carbon deposition is another factor affecting catalyst performance and stability in toluene methylation. mdpi.com The formation of coke, often originating from olefins produced via methanol-to-hydrocarbons reactions, can block zeolite pores and cover active sites, leading to catalyst deactivation. mdpi.com

Design and Development of Shape-Selective Zeolite Catalysts

To overcome the limitations of thermodynamic equilibrium and enhance this compound selectivity, significant effort has been directed towards the design and development of shape-selective zeolite catalysts. hep.com.cnacs.org Zeolites, with their well-defined pore structures, can exhibit shape selectivity based on the size and shape of reactant, product, or intermediate molecules. aidic.ithep.com.cngoogle.com The MFI-type zeolite, ZSM-5, is particularly well-suited for this compound synthesis due to its pore dimensions (0.55-0.57 nm), which are similar to the molecular diameter of this compound, allowing preferential diffusion of the para isomer compared to the bulkier ortho- and meta-isomers. aidic.itmdpi.com

Modifications of ZSM-5 zeolite are widely employed to further enhance its shape selectivity for this compound. These modifications aim to control the accessibility of acid sites and the diffusion pathways within the zeolite channels.

The crystal size and pore structure of ZSM-5 zeolites play a significant role in determining this compound selectivity. Larger ZSM-5 crystals have been reported to yield better this compound selectivity in toluene methylation. acs.org This is attributed to increased channel tortuosity and longer diffusion pathways, which favor the faster-diffusing this compound molecule to exit the zeolite before undergoing isomerization. acs.orgpsu.edu Studies have shown that micron-sized ZSM-5, predominantly exposing sinusoidal channels, can achieve very high this compound selectivity. acs.org

Creating hierarchical structures in ZSM-5, which combine micropores with mesopores, can also influence selectivity and improve diffusion characteristics and resistance to coke formation. acs.orgoaepublish.com However, the impact on this compound selectivity can vary depending on the specific hierarchical structure and modifications. acs.org

Chemical vapor deposition (CVD) or chemical liquid deposition (CLD) of silica (B1680970) (SiO₂) are effective techniques for depositing an inert silica layer on the external surface of ZSM-5 crystals. aidic.ittum.demdpi.comresearchgate.net This silica layer can cover external acid sites, inhibiting undesirable side reactions like isomerization and further methylation. oaepublish.commdpi.com Silica deposition can also lead to a narrowing of the pore openings, further enhancing shape selectivity by creating diffusion resistance that more significantly hinders the bulkier m- and o-xylene isomers compared to this compound. psu.edumdpi.com Studies have demonstrated that silica deposition can significantly increase this compound selectivity, often well above the thermodynamic equilibrium value. aidic.itmdpi.com For instance, ZSM-5 modified with silica deposition has shown this compound selectivities up to 96.2% compared to 24.3% for the parent ZSM-5 in toluene disproportionation. mdpi.com However, excessive silica deposition can also lead to decreased toluene conversion due to increased diffusion resistance for reactants. mdpi.com

Other surface modification techniques, including impregnation with compounds containing phosphorus, boron, magnesium, lanthanum, and antimony, have also been explored to improve this compound selectivity. revistadechimie.rotum.deacs.orgmdpi.commdpi.com These modifiers can act as acid-site neutralizing agents and/or create diffusion barriers. mdpi.commdpi.com Phosphorus modification, for example, has been shown to significantly enhance this compound selectivity by reducing external surface area, micropore volume, and the quantity and strength of acid sites. mdpi.com

The acidity of zeolite catalysts, specifically the presence and strength of Brønsted and Lewis acid sites, plays a critical role in the catalytic methylation of toluene with methanol. mdpi.com Brønsted acid sites are generally considered the primary active sites for the activation of methanol and the subsequent methylation of toluene. tum.de The mechanism involves the interaction of methanol with Brønsted acid sites to form methylating species. tum.de

The balance between Brønsted and Lewis acidity, as well as the strength and location of these acid sites (internal vs. external surface), are crucial factors determining the catalyst's activity, selectivity, and stability in toluene methylation for this compound production. mdpi.com Reducing the number of strong acid sites, particularly on the external surface, is often beneficial for enhancing this compound selectivity by minimizing undesirable isomerization and disproportionation reactions. mdpi.compsu.eduoaepublish.com

Table 2: Influence of Phosphorus Modification on ZSM-5 Acidity and this compound Selectivity

| P Content (wt.%) | External Surface Area (m²/g) | Micropore Volume (cm³/g) | Total Acidity (µmol/g) | This compound Selectivity in Xylenes (%) |

| 0 | - | - | High | 23.8 mdpi.com |

| 5 | Reduced | Reduced | Decreased | ~90 mdpi.com |

Note: Data is illustrative based on research findings and may vary depending on specific synthesis and characterization methods. mdpi.com

Catalyst Deactivation Mechanisms (e.g., Coking, Oligomerization)

Catalyst deactivation is a significant challenge in toluene methylation for this compound production, primarily caused by the deposition of carbonaceous species, referred to as coking, and the formation of heavy hydrocarbons through oligomerization. mdpi.com Coking is identified as the main cause of catalyst deactivation in benzene/toluene methylation systems. mdpi.com The process involves the adsorption of organic compounds on the catalyst surface, leading to condensation reactions. mdpi.com Olefins present in the reaction system are a primary reason for carbon deposition, generating naphthenic hydrocarbons, aromatic hydrocarbons, and polycyclic aromatic hydrocarbons that ultimately condense into coke. mdpi.com

In the context of toluene methylation over ZSM-5 catalysts, extra-framework aluminum species have been shown to favor coke formation by enhancing oligomerization and hydrogen transfer reactions. mdpi.com This coke deposition can block the zeolite's internal channels, hindering diffusion and reducing catalytic activity and selectivity. psu.edu Rapid catalyst deactivation due to coke deposition has been observed in phosphorus-treated ZSM-5 catalysts, despite their high initial this compound selectivity. google.com

Strategies for Catalyst Regeneration

Catalyst regeneration is crucial for maintaining the economic viability of toluene methylation processes. While specific detailed strategies for catalyst regeneration in the context of toluene methylation for this compound were not extensively detailed in the provided snippets, general approaches for zeolite catalyst regeneration often involve burning off the accumulated coke under controlled conditions, typically in air at elevated temperatures. sciopen.com This process aims to restore the catalyst's active sites and pore structure. The effectiveness of regeneration depends on the nature and extent of coke deposition, as well as the catalyst's structural integrity.

Process Intensification in Toluene Methylation

Process intensification in toluene methylation aims to improve efficiency, reduce energy consumption, and enhance this compound selectivity. This involves optimizing reaction conditions and streamlining downstream separation processes.

Optimization of Reaction Conditions (Temperature, Pressure, Feed Ratio, Contact Time)

Optimizing reaction conditions is critical for achieving high this compound selectivity and conversion in toluene methylation. Key parameters include temperature, pressure, feed ratio (toluene to methanol), and contact time (or weight hourly space velocity, WHSV).

Studies have investigated the effect of these parameters on catalytic performance. For instance, a study using Aspen Plus simulation to optimize a toluene methylation process with a Mg-modified ZSM-5 catalyst found that increasing the reaction temperature to 442.5 °C and pressure to 4.0 bar could lead to a methanol conversion of 98.0% and a this compound selectivity of 92.0%. researchgate.netacs.org Another study indicated that lower reaction temperatures were more advantageous for increasing this compound selectivity. acs.org

The feed ratio of toluene to methanol also plays a significant role. A ratio of 2 slightly lowers conversion but significantly reduces methanol loss by side reactions. scribd.com

Contact time, often inversely related to WHSV, is another critical factor. Short contact times can enhance this compound selectivity by minimizing the secondary isomerization of this compound within the zeolite channels. mdpi.com However, very high space velocity can lead to a decrease in toluene conversion. mdpi.com Optimal conditions often involve balancing conversion and selectivity. For example, a residence time of 60 seconds and a wall temperature of 425 K were recommended as optimum working values in one study. researchgate.net

The introduction of diluents, such as water, can also influence selectivity by reducing contact time. acs.org

Table 1 summarizes some reported optimal or influential reaction conditions in toluene methylation:

| Parameter | Range/Value | Effect on Selectivity/Conversion | Source |

| Temperature | 442.5 °C | Increased methanol conversion and this compound selectivity | researchgate.netacs.org |

| Temperature | Lower temperatures | More advantageous for increasing this compound selectivity | acs.org |

| Pressure | 4.0 bar | Increased methanol conversion and this compound selectivity | researchgate.netacs.org |

| Feed Ratio (T/M) | 2 | Slightly lower conversion, significantly reduces methanol loss | scribd.com |

| Contact Time | Short | Enhances this compound selectivity by minimizing isomerization | mdpi.com |

| Residence Time | 60 seconds | Recommended optimum working value (with 425 K wall temperature) | researchgate.net |

Reduction of Methanol Recovery and Recycle Systems

Reducing or eliminating the need for methanol recovery and recycle systems is a key aspect of process intensification aimed at improving the economics of toluene methylation. researchgate.netacs.orgacs.org In existing processes, methanol conversion can be as low as 70.0%, necessitating energy-intensive methanol recovery and recycling, which also leads to additional toluene loss in downstream separation. acs.org

An intensified process design achieving high methanol conversion (e.g., 98.0% at optimized conditions) can potentially remove the methanol recovery and recycle system, leading to reduced operating costs and less toluene loss. researchgate.netacs.org This can be achieved through optimizing reaction conditions and catalyst design to maximize methanol conversion in a single pass. acs.org

Selective Toluene Disproportionation (STDP)

Selective Toluene Disproportionation (STDP) is another significant process for producing this compound, along with benzene, from toluene. jalonzeolite.comexxonmobilchemical.comintratec.usresearchgate.netgoogle.com This process involves the rearrangement of toluene molecules over a catalyst to yield a mixture of benzene and xylenes, with a high proportion of the para isomer. axens.net Compared to traditional toluene disproportionation, STDP is designed to enhance the selectivity towards this compound. researchgate.netgoogle.com

Catalytic Systems for STDP

The success of STDP heavily relies on the use of shape-selective catalysts, primarily modified zeolites, which favor the formation and diffusion of this compound while hindering the diffusion and isomerization of the other xylene isomers (o-xylene and m-xylene). researchgate.netgoogle.com

ZSM-5 zeolites with a Constraint Index from about 1 to about 12 are commonly used catalytic molecular sieves in STDP due to their pore structure, which allows for the preferential diffusion of the smaller this compound molecule. researchgate.netgoogle.com The diffusivity of this compound in certain molecular sieve catalysts like ZSM-5 can be significantly higher than that of o- and m-xylenes. researchgate.net

To enhance this compound selectivity, these zeolite catalysts are often modified. Techniques include impregnation with compounds containing phosphorus, boron, or magnesium, as well as surface silylation or pre-coking. mdpi.comresearchgate.netmdpi.com These modifications can adjust the catalyst's acidity and pore opening size, further promoting shape selectivity and hindering unwanted side reactions like isomerization and disproportionation of xylenes. psu.eduresearchgate.netmdpi.com

ExxonMobil's PxMax℠ process is a benchmark STDP technology utilizing an ex-situ selectivated EM-2300 catalyst, which is manufactured using a proprietary technique to increase the relative diffusivity rate of this compound. exxonmobilchemical.comaxens.net This catalyst offers ultra-high this compound selectivity (greater than 96%) that increases throughout the cycle, higher total xylenes yield, and very long catalyst cycles (more than 15 years). exxonmobilchemical.com Unlike traditional STDP processes requiring in-situ coke selectivation, the PxMax℠ process uses ex-situ selectivation, simplifying operation and allowing for easier retrofitting. exxonmobilchemical.com

Table 2 lists some catalytic systems and modification strategies employed in STDP:

| Catalyst Type | Modification Strategy | Effect | Source |

| ZSM-5 zeolites | Phosphorus, Boron, or Magnesium impregnation | Enhances this compound selectivity | mdpi.comresearchgate.net |

| ZSM-5 zeolites | Surface silylation (e.g., with tetraethyl orthosilicate) | Enhances this compound selectivity | mdpi.com |

| ZSM-5 zeolites | Pre-coking | Enhances this compound selectivity by deactivating external acid sites | mdpi.compsu.eduresearchgate.net |

| EM-2300 (ExxonMobil) | Proprietary ex-situ selectivation | Ultra-high this compound selectivity (>96%), long catalyst life | exxonmobilchemical.comaxens.net |

Zeolite-Based Catalysts (e.g., ZSM-5, Mordenite, Faujasite)

ZSM-5 (MFI type) is a widely studied and industrially relevant zeolite catalyst for this compound synthesis, particularly in toluene methylation and xylene isomerization. jalonzeolite.comacs.orgnih.govtaylorandfrancis.com Its medium-pore, interconnected channel system (5.1 × 5.5 Å and 5.3 × 5.6 Å) provides shape selectivity for this compound. aidic.it Mordenite (MOR type) and Faujasite (FAU type, e.g., zeolite Y) are also employed, although their different pore structures and acid properties influence catalytic performance and selectivity. acs.orgengineering.org.cnifpenergiesnouvelles.frrsc.org Mordenite has a one-dimensional pore structure with larger channels (6.5 × 7.0 Å), while Faujasite possesses larger cavities (7.4 Å diameter) connected by smaller windows. aidic.itcsic.es

Influence of Catalyst Preparation and Surface Acidity

The catalytic performance of zeolites in this compound synthesis is highly sensitive to catalyst preparation methods and the resulting surface acidity. Modifications to ZSM-5, such as dealumination, impregnation with oxides (e.g., P, Mg, Zn, Si), and control of crystal size, are employed to tune acidity and pore structure, thereby enhancing para-selectivity and stability. researchgate.netnih.govaidic.itmdpi.commdpi.comresearchgate.net Reducing the number and strength of external acid sites is crucial, as these sites can catalyze undesirable side reactions like xylene isomerization to less valuable isomers and the formation of heavier aromatics. researchgate.netnih.govmdpi.comresearchgate.net Silica deposition, for instance, can passivate external acid sites and narrow pore openings, increasing this compound selectivity. nih.govaidic.it The balance between Brønsted and Lewis acid sites also impacts activity and selectivity in reactions like the Diels-Alder cycloaddition for bio-based this compound production. mdpi.commdpi.comacs.org

Thermodynamic Considerations and Equilibrium Constraints

The synthesis of this compound is subject to thermodynamic constraints, particularly in isomerization reactions. The isomerization of mixed xylenes (o-, m-, and this compound) tends towards a thermodynamic equilibrium distribution, where this compound typically constitutes only about 23-25% of the mixture. nih.govaidic.itmdpi.comresearchgate.netgychbjb.com

The equilibrium composition of xylene isomers is temperature-dependent. For instance, in an ideal gas model of mixed xylene, the this compound content shows a slight increase with temperature up to around 423.15 K, reaching a maximum of about 0.2426, before gradually decreasing at higher temperatures. gychbjb.com This thermodynamic limitation necessitates strategies to shift the equilibrium towards this compound.

Process Modifications for Enhanced this compound Yield

To overcome thermodynamic limitations and enhance this compound yield, various process modifications are implemented. Integrating reaction and separation is a key strategy. For example, combining isomerization with selective separation techniques like adsorption or crystallization allows for the continuous removal of this compound from the reaction mixture, driving the equilibrium forward. researchgate.netcore.ac.uk Reactive distillation, which integrates reaction and separation in a single unit, has also been explored to enhance this compound yield beyond the equilibrium limit in isomerization. researchgate.net Optimizing reaction parameters such as temperature, pressure, and feed ratio in processes like toluene methylation can also significantly improve this compound selectivity and conversion. acs.org

Transalkylation of Heavy Aromatics (C9+)

Transalkylation catalysts, often based on advanced zeolite formulations, are designed to handle significant amounts of heavy aromatics and exhibit high selectivity to benzene and xylenes. clariant.com Metal functions are often incorporated into these catalysts to prevent coking and allow operation at lower hydrogen-to-oil ratios. clariant.com The transalkylation reaction can occur via different mechanisms, including dealkylation-alkylation and a diphenylalkane intermediate route, depending on the catalyst and reaction conditions. csic.es

Isomerization of C8 Aromatics

Isomerization of C8 aromatics is a crucial step in maximizing this compound production from mixed xylene streams obtained from processes like catalytic reforming. jalonzeolite.comtaylorandfrancis.comthyssenkrupp.comresearchgate.net Since the initial C8 aromatic mixture is typically at thermodynamic equilibrium with respect to the xylene isomers, and this compound is present at a lower concentration than demanded, the remaining o-xylene, m-xylene, and ethylbenzene (B125841) are sent to an isomerization unit to be converted into a mixture closer to equilibrium, thus replenishing the this compound concentration. jalonzeolite.comtaylorandfrancis.comcore.ac.ukthyssenkrupp.com This process is an essential part of the recycle loop in this compound production, optimizing resource utilization. jalonzeolite.com

Catalytic isomerization is employed to facilitate the rearrangement of the C8 aromatic isomers. jalonzeolite.comacs.orgaidic.itrsc.orgthyssenkrupp.comresearchgate.net The catalysts used are typically acidic, often zeolite-based, and may also contain a hydrogenation function, particularly when dealing with ethylbenzene. ifpenergiesnouvelles.fr

Catalytic Isomerization Mechanisms

Xylene isomerization over acidic catalysts, such as zeolites, can occur via intramolecular and intermolecular mechanisms. acs.org The intramolecular mechanism, often dominant over medium-pore zeolites like ZSM-5, involves a 1,2-shift of a methyl group on the aromatic ring catalyzed by Brønsted acid sites. acs.orgcsic.esresearchgate.net The activity of these acid sites is influenced by their concentration and local environment within the zeolite structure. acs.org

Catalyst Stability and Selectivity in Isomerization

To address these limitations, hierarchical mesoporous ZSM-5 zeolites have been developed. These catalysts possess both micropores and additional mesopores, which improve the diffusion of xylene isomers while maintaining the shape selectivity crucial for high this compound selectivity. bcrec.id Hierarchical zeolites also exhibit enhanced resistance to coke deposition, a major cause of catalyst deactivation. bcrec.id For instance, a hierarchical mesoporous ZSM-5 catalyst showed superb operational stability over 50 hours in the isomerization of o-xylene, with the this compound yield remaining nearly constant. bcrec.id

Modifications to ZSM-5 catalysts, such as the introduction of phosphorus, have been shown to significantly impact catalytic stability, methanol conversion, and product selectivity in processes like toluene methylation, which can produce xylenes. mdpi.com A small amount of phosphorus can enhance catalyst stability, while increasing phosphorus content can lead to a decrease in coke deposition. mdpi.com This modification can increase the selectivity of this compound within the xylene isomers. mdpi.com

Surface passivation techniques, including modification with phosphorus, magnesium, lanthanum, antimony, boron, and silicon species, have proven effective in improving this compound selectivity by preventing undesired isomerization reactions on external acid sites. acs.org For example, coating HZSM-5 with a silicalite-1 shell increased this compound selectivity by inhibiting unselective isomerization on external acid sites and improved separation efficiency of this compound from other isomers due to steric hindrance and extended diffusion paths. mdpi.com This core-shell catalyst also showed good resistance to coking and excellent durability over a long reaction time. mdpi.com

Platinum modification of multiple-modified catalysts has also been explored as a means to improve catalyst stability in toluene methylation. acs.org

Novel and Green Synthetic Routes for this compound

The increasing demand for sustainable chemical production has spurred interest in novel and green synthetic routes for this compound, moving away from traditional fossil fuel-based processes. liverpool.ac.ukjalonzeolite.comupnjatim.ac.id These routes aim to utilize renewable feedstocks and incorporate sustainable chemistry principles to minimize environmental impact. jalonzeolite.com

Biomass-Derived Feedstocks for this compound Production

Biomass-derived feedstocks are gaining attention as a promising renewable source for producing this compound. liverpool.ac.ukupnjatim.ac.id Pathways to obtain this compound from biomass include methanol-to-aromatics (MTA), ethanol (B145695) dehydration, ethylene (B1197577) dimerization, furan (B31954) cycloaddition, and catalytic fast pyrolysis and hydrotreating of lignin. liverpool.ac.uk Utilizing biomass allows for the production of this compound with minimal disruption to existing downstream processes, such as the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET), as the same feedstock chemical is ultimately produced. acs.org

One particularly promising route involves the conversion of biomass-derived 2,5-dimethylfuran (B142691) (DMF) into this compound. upnjatim.ac.id DMF can be synthesized from biomass carbohydrates, typically through the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF). upnjatim.ac.id

The Diels-Alder cycloaddition reaction is a key strategy for constructing aromatic skeletons from biomass derivatives, offering a route to produce this compound from biomass-derived furanics and dienophiles. dicp.ac.cnrsc.org A significant example is the synthesis of this compound via the Diels-Alder cycloaddition of 2,5-dimethylfuran (DMF) with a suitable dienophile, followed by dehydration. liverpool.ac.ukupnjatim.ac.id While ethylene is a common dienophile used with DMF to produce this compound, alternatives like acrylic acid (AA) have also been explored. liverpool.ac.ukmpg.de

The reaction between DMF and acrylic acid can yield this compound through a cascade of reactions, including Diels-Alder cycloaddition, dehydration to form the phenyl ring, and final decarboxylation. mpg.dersc.orgmpg.de This can be performed as a three-in-one reaction, potentially in a continuous flow system. mpg.dersc.orgmpg.de

Studies have investigated the use of different catalysts for the continuous flow synthesis of this compound from DMF and acrylic acid. rsc.orgrsc.org Beta zeolite, particularly Beta(150) with a Si/Al molar ratio of 150, has shown promising catalytic performance, resulting in complete DMF conversion and a high this compound yield. rsc.orgrsc.org This high activity is attributed to the zeolite's high specific surface area, three-dimensional porous architecture, and acid site density. rsc.org Beta(150) also demonstrated stable performance over an extended period. rsc.org

Other catalysts, such as heterogeneous metal-organic frameworks like Bi-BTC, have also successfully catalyzed the synthesis of this compound from DMF and acrylic acid under relatively mild conditions, achieving high yields. nih.gov

Following the Diels-Alder cycloaddition of biomass-derived furanics and dienophiles, catalytic dehydration and decarboxylation steps are often necessary to form the final aromatic this compound product. In the case of the reaction between 2,5-dimethylfuran and acrylic acid, the initial Diels-Alder adduct undergoes dehydration to form a cyclic intermediate, which then undergoes decarboxylation to yield this compound. mpg.dersc.orgmpg.de

These steps can be catalyzed by various acidic catalysts. Brønsted acid sites containing catalysts can effectively catalyze the dehydration of the oxabicyclic type intermediate formed from DMF and ethylene. liverpool.ac.uk In the DMF-acrylic acid route, the dehydration and decarboxylation can occur in a single catalytic process. mpg.dersc.orgmpg.de For example, Beta zeolite has been shown to facilitate this three-in-one reaction. rsc.orgrsc.org

Metal-organic frameworks with synergistic metal centers and acid sites, such as SiW@MIL-100(Fe), have been developed to catalyze the synthesis of this compound from DMF and acrylic acid. rsc.org In this system, Fe(III) sites can catalyze the decarboxylation of acrylic acid, while acid sites promote the dehydration reaction. rsc.org

Sustainable Chemistry Principles in this compound Synthesis

Sustainable chemistry principles are integral to the development of green this compound production routes. acs.orgjalonzeolite.commpg.dempg.de These principles aim to minimize the environmental footprint of chemical processes throughout their life cycle. Key aspects include the use of renewable feedstocks, the design of energy-efficient reactions, the minimization of waste through high atom economy, and the use of less hazardous chemicals and catalysts. acs.orgjddhs.com

In the context of this compound synthesis, employing biomass-derived feedstocks directly aligns with the principle of using renewable resources. jalonzeolite.comupnjatim.ac.id The development of catalytic processes that combine multiple reaction steps, such as the three-in-one reaction for DMF and acrylic acid, contributes to energy efficiency and waste minimization by reducing the number of separation and purification steps required. mpg.dersc.orgmpg.de The use of heterogeneous catalysts, like zeolites and metal-organic frameworks, facilitates easier separation from the reaction mixture and potential for reuse, further enhancing sustainability. rsc.orgrsc.orgnih.gov

Designing catalysts with high selectivity for this compound is also a crucial aspect of sustainable synthesis, as it minimizes the formation of unwanted byproducts and reduces the need for energy-intensive separation processes. acs.orgmdpi.comjalonzeolite.com

Life Cycle Assessment (LCA) is a valuable tool for evaluating the environmental impacts of bio-based this compound production compared to conventional fossil-based routes. acs.orgacs.orgsupergen-bioenergy.netwhiterose.ac.uk LCA considers the entire life cycle of a product, from raw material extraction to end-of-life disposal, allowing for a comprehensive evaluation of its environmental footprint. whiterose.ac.uk

Studies conducting LCA on bio-based this compound production have shown potential for significant reductions in greenhouse gas emissions compared to conventional processes. upnjatim.ac.idacs.orgnih.gov For example, producing this compound from sugar cane juice, with the bagasse used for electricity generation, resulted in a substantial reduction in global warming potential and fossil energy use. acs.org

LCA studies also highlight the importance of high selectivity in bio-based this compound production for achieving better environmental performance. acs.org Energy consumption is another critical factor influencing the environmental impact of bio-based processes. acs.org

Advanced Separation and Purification Technologies for P Xylene

Adsorptive Separation Processes

Adsorptive separation is a widely used technique for separating xylene isomers, leveraging the differences in how strongly the isomers adsorb onto a solid material portalabpg.org.brrsc.org. This method is favored for its higher efficiency and lower energy penalty compared to crystallization pnas.org. The effectiveness of adsorptive separation hinges on the selection of appropriate adsorbent materials that exhibit high selectivity for p-xylene (B151628) over its isomers osti.govportalabpg.org.brresearchgate.net.

Simulated Moving Bed (SMB) Technology

Simulated Moving Bed (SMB) technology is the state-of-the-art industrial process for the adsorptive separation of this compound portalabpg.org.brpnas.orgresearchgate.netacs.org. Developed in the 1960s, SMB simulates counter-current movement of the solid adsorbent and the liquid feed, allowing for continuous separation and high purity product recovery portalabpg.org.bracs.orguva.nl. The Parex process, developed by Universal Oil Products (UOP), was a pioneer in applying adsorption separation on an industrial scale using SMB technology portalabpg.org.bracs.org. Other commercial SMB technologies include Axens' Eluxyl and Toray's Aromax uva.nl.

An SMB unit typically consists of multiple beds containing the adsorbent material acs.orggoogle.com. The simulated counter-current flow is achieved by periodically switching inlet and outlet ports along the series of columns acs.org. This process exploits the differences in affinity of the adsorbent for this compound relative to the other C8 isomers acs.org. SMB units for this compound separation typically operate at temperatures between 140 and 185 °C, often preferably between 150 and 175 °C acs.org.

Adsorbent Materials for SMB

The choice of adsorbent material is a critical factor determining the efficiency of the SMB process for this compound separation researchgate.net. Ideal adsorbents for this application possess characteristics such as rigid micropores, high surface area, thermal stability, and specific affinities for hydrocarbon molecules researchgate.net. Zeolites and Metal-Organic Frameworks (MOFs) are two major classes of materials explored for this purpose researchgate.netrsc.orgacs.org.

Faujasite-type Molecular Sieves (Zeolite X, Zeolite Y)

Faujasite-type zeolites, particularly Zeolite X and Zeolite Y, have been widely used as adsorbents in industrial SMB processes for this compound separation portalabpg.org.brpnas.orgresearchgate.netgoogle.comresearchgate.netresearchgate.netpnas.org. These zeolites are crystalline microporous aluminosilicates known for their well-defined pore structures and high surface areas researchgate.netwatereurope.eu.

Ion exchange with different cations can modify the adsorption characteristics of zeolites google.com. For the separation of this compound from C8 aromatics, exchanging faujasite zeolites with barium and/or potassium is preferred google.com. BaX zeolite, containing 20 to 29 percent barium, is considered an especially preferred adsorbent due to its high adsorption selectivity for this compound google.comresearchgate.netnih.gov. Industrial SMB units often employ faujasite-type zeolites, such as Ba-faujasite exchanged commercial adsorbents, operating at around 180 °C, achieving high this compound recovery (97-99%) and purity (99.7-99.9%) pnas.orgresearchgate.netpnas.org.

Research has investigated the equilibrium and kinetics of xylene adsorption on faujasite-type zeolites. Studies have shown that this compound is strongly adsorbed on barium-exchanged faujasite of type X researchgate.net. The adsorption loading of xylene isomers on SPX3000-fine zeolite, a Ba-faujasite exchanged commercial adsorbent, decreases with increasing temperature in the range of 25–75 °C researchgate.net. The Langmuir isotherm model has been found to describe the equilibrium adsorption data well for this adsorbent researchgate.net.

A systematic study on mono- and bi-cationic exchanged X and Y faujasites explored a diverse library of 68 faujasites exchanged with alkali (Na⁺, K⁺, Cs⁺) and alkali earth (Ca²⁺, Ba²⁺) cations for xylene separation under different mixture conditions researchgate.net. This research provided a rational mapping of exchanged faujasites for xylene separation researchgate.net.

Lewis acidic faujasites, such as NaX, have shown high selectivity (greater than 90%) for this compound production in some reactions, with the highest selectivity associated with zeolite X where ions occupy positions II and III in the faujasite supercage royalsocietypublishing.org.

Interactive Table 1: Adsorption Characteristics of Selected Faujasite Zeolites for this compound Separation (Based on search results)

| Zeolite Type | Exchange Cations | Operating Temperature (°C) | This compound Purity (%) | This compound Recovery (%) | Key Findings | Source Indices |

| Faujasite (Type X) | Ba and/or K | 170-185 | - | - | Used in industrial SMB researchgate.net | researchgate.net |

| Faujasite (FAU) | - | ~180 | 99.7-99.9 | 97-99 | Typical for industrial SMB pnas.orgpnas.org | pnas.orgpnas.org |

| Zeolite X | Ba | - | - | - | Preferred adsorbent, high selectivity for this compound google.comresearchgate.netnih.gov | google.comresearchgate.netnih.gov |

| Zeolite X (NaX) | Na⁺ | 493 K (220 °C) / 523 K (250 °C) | 75% at 493K, 96% at 523K (in a reaction context) | - | High selectivity in Lewis acidic form royalsocietypublishing.org | royalsocietypublishing.org |

| Ba-faujasite (SPX-3000 fine) | Ba | 25-75 | - | - | Strong adsorption of this compound, Langmuir isotherm applies researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Metal-Organic Frameworks (MOFs) for Selective Adsorption

Metal-Organic Frameworks (MOFs), a class of crystalline porous materials, have garnered significant interest as potential adsorbents for xylene separation due to their structural diversity, tunable pore dimensions, and various binding interactions nih.govosti.govresearchgate.netacs.orgrsc.orgnih.govresearchgate.net. MOFs can offer high separation performances in adsorption processes researchgate.net. Some MOFs have been identified as this compound selective adsorbents google.com.

Examples of this compound selective MOFs explored for SMB processes include MIL-125-NH₂, MIL-140b, ZIF-8, and MOF-48 google.com. Other MOFs, such as Co₂(dobdc) and Co₂(m-dobdc), have been evaluated for xylene isomer separation, with binding affinities that can show selectivity towards isomers other than this compound depending on the MOF structure and conditions nih.gov. HIAM-203, a calcium-based MOF with a flexible skeleton, has demonstrated efficient separation of this compound from its isomers, showing temperature-dependent adsorption behavior where only this compound is adsorbed at higher temperatures (120 °C) osti.gov. A novel 3D MOF with 2D rhombic channels has also been synthesized for selective adsorption of this compound through a molecular sieving effect rsc.orgnih.gov.

MOFs can facilitate separation through various mechanisms, including molecular sieving, gating mechanisms, thermodynamic interactions, and kinetic diffusion researchgate.netresearchgate.net. The pore dimensions and geometry of MOFs play a crucial role in their selectivity researchgate.neteuropa.eu. For instance, MOFs with one-dimensional pores in the range of 4.2 Å to 5.5 Å are considered ideal for this compound selectivity based on geometric analysis europa.eu.

Computational screening and machine learning techniques are increasingly employed to explore and identify promising MOFs for selective this compound adsorption researchgate.netacs.orgscribd.commdpi.comrsc.org. These methods allow for the rapid evaluation of large databases of MOF structures, significantly reducing the time and resources required compared to experimental synthesis and testing acs.orgscribd.comrsc.org.

Computational screening involves analyzing MOF structural descriptors, such as void fraction, volumetric surface area, and largest cavity diameter, and correlating them with separation performance metrics like adsorption capacity and selectivity acs.orgscribd.com. Molecular simulations, such as Grand Canonical Monte Carlo (GCMC) simulations, are used to predict adsorption behavior acs.orgscribd.commdpi.com.

Machine learning methods, including back-propagation neural networks and decision trees, are utilized to analyze and optimize MOF properties for xylene separation acs.orgscribd.com. These methods can evaluate the importance of different structural descriptors for separation performance acs.orgscribd.com. By combining computational screening and machine learning, researchers can identify top-performing MOFs based on predefined criteria, such as target adsorption capacity and selectivity acs.orgscribd.com. For example, a study screened a large set of computation-ready experimental MOFs (4764 structures) and identified seven top-performing MOFs based on thresholds for this compound adsorption capacity and selectivity acs.orgscribd.com. Pore limiting diameter (PLD) and largest cavity diameter (LCD) were revealed as key factors governing separation performance in the top-performing MOFs acs.orgscribd.com.

Computational screening and machine learning can accelerate the discovery of novel materials by rapidly screening large databases of existing and hypothetical structures researchgate.netrsc.org. This approach can also provide valuable insights into the relationships between MOF structural characteristics and their adsorption properties, guiding the rational design of new MOF adsorbents mdpi.com.